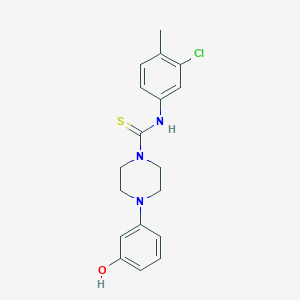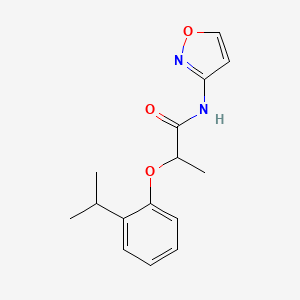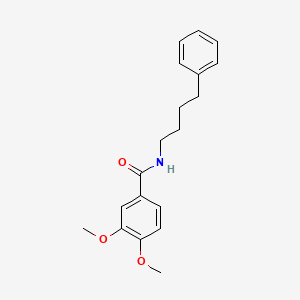![molecular formula C18H16N4O2S B4626502 3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)
3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one often involves multi-step processes including condensation reactions. For example, a protocol for producing similar compounds via one-pot ternary condensation using mercaptoacetic acid, o-vanillin, and dicyandiamide has been demonstrated, highlighting the complexity and precision required in synthesizing these molecules (Thabet et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using various spectroscopic and crystallographic techniques. Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon Nuclear Magnetic Resonance (13CNMR), and X-Ray Diffraction (XRD) analyses are commonly employed. The molecular structure optimization and the investigation of vibrational spectra and optical properties are performed using density functional theory (DFT) (Thabet et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming the basis for their diverse applications. The reactions include one-pot multicomponent condensations and interactions with secondary cyclic amines or active halogen-containing compounds, leading to a variety of derivatives with potential biological or material applications.
Physical Properties Analysis
Physical properties, such as optical properties including optical band gaps, absorption index, reflective index, dielectric constant, and optical conductivity, are crucial for applications in optoelectronics. These properties are investigated using techniques like Scanning Electron Microscopy (SEM) and are influenced by the specific synthesis methods and molecular structures of the compounds (Thabet et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and the formation of derivatives through various chemical reactions, are central to understanding their functionality and potential applications. Studies have shown that these compounds can exhibit significant antimicrobial activity, highlighting the importance of chemical properties in evaluating the compounds' applications beyond the material sciences (Suresh et al., 2016).
科学的研究の応用
Antimicrobial Applications
The synthesis and evaluation of novel compounds, including the specified chemical, have shown significant antimicrobial activities. For example, El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido and thiazolo triazolopyridines, closely related compounds, demonstrating their potential in antimicrobial activities. These compounds were evaluated for their effectiveness against various microorganisms, indicating their potential utility in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel organic compounds derived from similar chemical structures for potential applications in various fields, including optoelectronics. Thabet et al. (2020) described an effective protocol for producing thin films from related compounds, indicating their relevance in optoelectronic applications. The study detailed the chemical structure characterization and explored the optical properties of these compounds, highlighting their potential in constructing photodetectors and their applications in optoelectronics (Thabet, Al‐Hossainy, & Imran, 2020).
Potential in Drug Discovery
The synthesis and pharmacological evaluation of derivatives related to the specified chemical compound have also been explored. Suresh, Lavanya, and Rao (2016) synthesized a new series of thiazolo-triazolopyridine derivatives, evaluating their antibacterial and antifungal activities. This research indicates the compound's potential in drug discovery, specifically in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
特性
IUPAC Name |
(7Z)-3-(4-methoxyphenyl)-7-(pyridin-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-15-7-5-14(6-8-15)21-11-20-18-22(12-21)17(23)16(25-18)10-13-4-2-3-9-19-13/h2-10H,11-12H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZWUTROCUPLRK-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=N4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=N4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Z)-3-(4-methoxyphenyl)-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)


![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)
![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)
![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)